![molecular formula C17H15N5O3 B2574670 Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate CAS No. 484039-70-5](/img/structure/B2574670.png)

Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

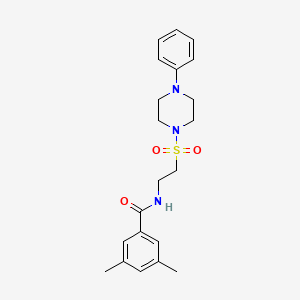

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction .Molecular Structure Analysis

The molecular structure of ETBAB is characterized by the presence of a tetrazole ring, a benzoyl group, and an amino benzoate group. The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis

Tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values . The tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Studies

Research in this area often focuses on the synthesis of novel compounds and their characterization through various spectroscopic methods. For instance, the synthesis and detailed spectroscopic analysis of ethyl derivatives with complex molecular structures have been conducted to understand their molecular vibrations and theoretical vibrational frequencies using techniques like FT-IR, Raman spectroscopy, and NMR (İ. Koca et al., 2014).

Molecular Structures and Hydrogen Bonding

Investigations into molecular structures and the formation of hydrogen-bonded supramolecular structures are also a key research area. Studies have shown how different substitutions on benzoyl compounds influence the formation of chains, sheets, and three-dimensional frameworks through various types of hydrogen bonds (J. Portilla et al., 2007).

Chemical Reactions and Derivatives

Research includes exploring the chemical reactions of ethyl and tetrazole-containing compounds to synthesize derivatives with potential applications. For example, reactions with tetrazol-5-amine to produce ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates demonstrate the versatility of these compounds in chemical synthesis (M. V. Goryaeva et al., 2015).

Potential Biological Activities

Compounds similar to "Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate" have been studied for their potential biological activities. For example, derivatives of related compounds have been evaluated for their anti-inflammatory (E. Abignente et al., 1992) and antimicrobial activities (P. Shah et al., 2013; P. Shah, 2014).

Wirkmechanismus

Mode of Action

The mode of action of Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate involves its interaction with its targets. The compound’s tetrazole group is known to act as a nonclassical bioisostere of carboxylic acids due to their near pKa values . This property allows the compound to interact with its targets in a unique way, potentially leading to changes in the target’s function .

Eigenschaften

IUPAC Name |

ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-6-8-14(9-7-12)19-16(23)13-4-3-5-15(10-13)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBFFBFXFLWDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)

![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2574596.png)

![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)

![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)

![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)

![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)